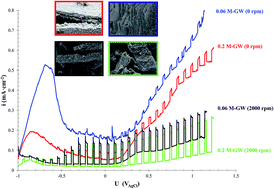ZnO/ZnS heterostructures for hydrogen production by photoelectrochemical water splitting†
RSC Advances Pub Date: 2016-03-18 DOI: 10.1039/C6RA03501A
Abstract
This work studies the photoelectrochemical behavior of novel ZnO/ZnS heterostructures obtained by means of anodization in water and glycerol/water/NH4F electrolytes with different Na2S additions under controlled hydrodynamic conditions. For this purpose different techniques such as Field Emission Scanning Electronic Microscopy (FE-SEM) with EDX, Raman spectroscopy and photoelectrochemical water splitting tests under standard AM 1.5 conditions have been carried out. The obtained results showed that the hydrodynamic conditions promoted an ordered nanotubular morphology which facilitates electron–hole separation and consequently, the photoelectrochemical activity for water splitting is enhanced. Additionally, the effect of glycerol in the anodization solutions seems to be beneficial for increasing the dark current photostability.


Recommended Literature
- [1] Reactions of epoxides. Participation by a neighbouring ketal group in a boron trifluoride-catalysed rearrangement
- [2] Water confined in reverse micelles–probe tool in biomedical informatics
- [3] The constitution of the liquid and solid alloys of the copper-gold system examined thermodynamically
- [4] Back cover
- [5] Redox chemistry in the pigment eumelanin as a function of temperature using broadband dielectric spectroscopy†
- [6] Facile and template-free synthesis of porous carbon modified with FeOx for transfer hydrogenation of nitroarenes†
- [7] Novel chalcone derivatives containing a 1,2,4-triazine moiety: design, synthesis, antibacterial and antiviral activities†
- [8] Selenacalix[3]triazines: synthesis and host–guest chemistry†
- [9] A theoretical study of three gas-phase reactions involving the production or loss of methane cations†
- [10] Residues of nortestosterone esters at injection sites.Part 2.‡ Behavioural effects†










